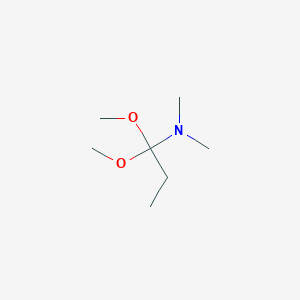
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene, also known as CCTT, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields. We will also explore the advantages and limitations of using CCTT in lab experiments and highlight future directions for further research.
Scientific Research Applications
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been extensively studied for its potential applications in various fields, including material science, organic electronics, and pharmaceuticals. In material science, 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been used as a building block for the synthesis of conjugated polymers, which have applications in organic solar cells and light-emitting diodes. In organic electronics, 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been used as an active layer in organic field-effect transistors, which have potential applications in flexible electronics. In pharmaceuticals, 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been studied for its potential use as an anticancer agent.
Mechanism Of Action
The mechanism of action of 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene is not fully understood, but it is believed to act by inhibiting the growth of cancer cells. Studies have shown that 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical And Physiological Effects
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been found to have both biochemical and physiological effects. In vitro studies have shown that 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In vivo studies have shown that 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has low toxicity and is well-tolerated by animals.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene in lab experiments include its high purity and low toxicity. 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations of using 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene include its limited solubility in common solvents, which can make it difficult to work with in some experiments. Additionally, 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has not been extensively studied in vivo, so its potential side effects and toxicity in humans are not well understood.
Future Directions
There are several future directions for further research on 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene. One area of interest is the development of new synthetic methods for 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene that are more efficient and yield higher quality products. Another area of interest is the study of 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene's potential use as an anticancer agent in vivo, including its efficacy and toxicity in animal models. Additionally, further research is needed to explore the potential use of 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene in other fields, such as organic electronics and material science.
Synthesis Methods
The synthesis of 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene involves the reaction of 2-chloro-4-thiophenecarboxaldehyde with 5-chlorothiophene-3-boronic acid in the presence of a palladium catalyst. The resulting product is then treated with thionyl chloride to yield 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene. This method has been found to be efficient and yields high quality 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene.
properties
CAS RN |
62226-39-5 |
|---|---|
Product Name |
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene |
Molecular Formula |
C8H4Cl2S2 |
Molecular Weight |
235.2 g/mol |
IUPAC Name |
2-chloro-4-(5-chlorothiophen-3-yl)thiophene |
InChI |
InChI=1S/C8H4Cl2S2/c9-7-1-5(3-11-7)6-2-8(10)12-4-6/h1-4H |
InChI Key |
IDMNNVXJHIIHOP-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1C2=CSC(=C2)Cl)Cl |
Canonical SMILES |
C1=C(SC=C1C2=CSC(=C2)Cl)Cl |
Other CAS RN |
62226-39-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



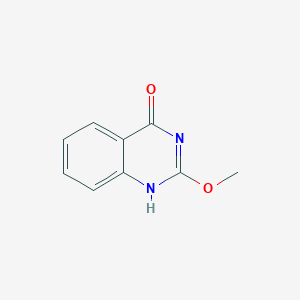
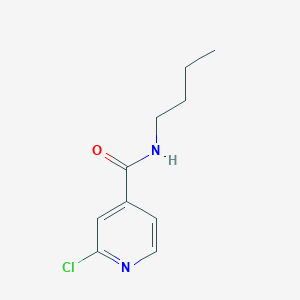
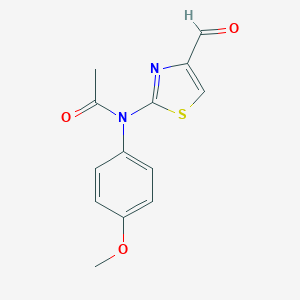
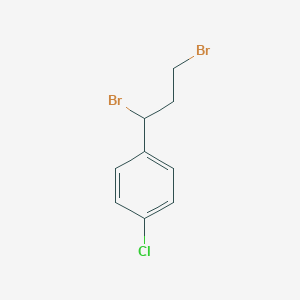
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)
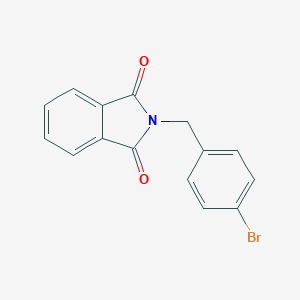
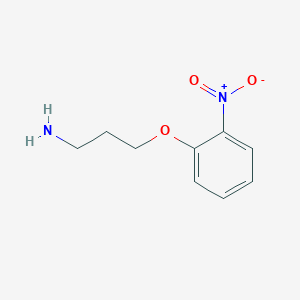
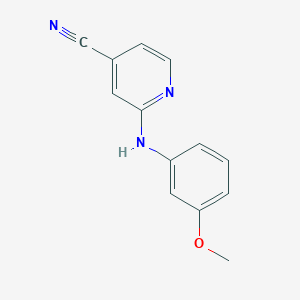
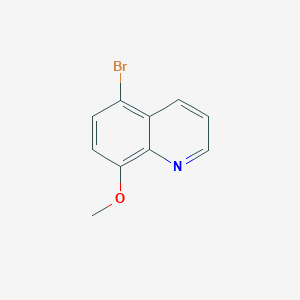
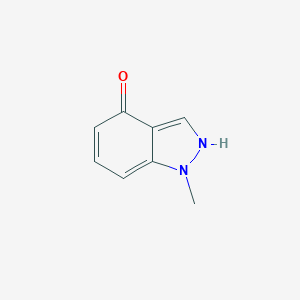
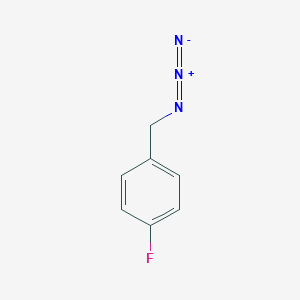
![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile](/img/structure/B186706.png)
